molecular formula C25H38Cl2N2O3 B12213406 Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride

Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride

Cat. No.: B12213406
M. Wt: 485.5 g/mol
InChI Key: RRDWGLZCCSQMFE-UHFFFAOYSA-N
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Description

Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes both dimethoxyphenyl and phenoxyethyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride typically involves multiple steps:

Industrial Production Methods

The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the aromatic rings, potentially converting them to cyclohexane derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Grignard reagents or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexane derivatives .

Scientific Research Applications

Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The dimethoxyphenyl and phenoxyethyl groups may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C25H38Cl2N2O3

Molecular Weight

485.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(4-propan-2-ylphenoxy)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C25H36N2O3.2ClH/c1-20(2)22-6-8-23(9-7-22)30-18-17-27-15-13-26(14-16-27)12-11-21-5-10-24(28-3)25(19-21)29-4;;/h5-10,19-20H,11-18H2,1-4H3;2*1H

InChI Key

RRDWGLZCCSQMFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC.Cl.Cl

Origin of Product

United States

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